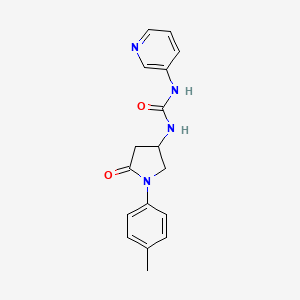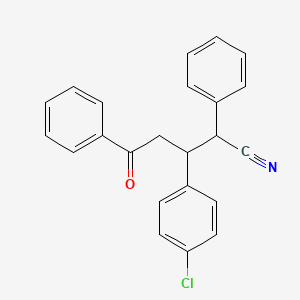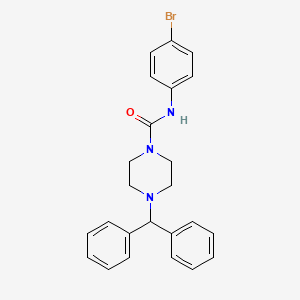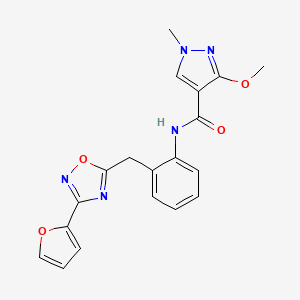
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-3-yl)urea is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.
Aplicaciones Científicas De Investigación
Host-Guest Complexation
Research has shown that compounds incorporating urea, pyridine, and phosphoryl groups have been utilized in the synthesis of macrocyclic polyethers, which demonstrate significant potential for host-guest complexation. These ligands exhibit high structural recognition toward anions due to their organized binding sites, indicating their usefulness in designing selective receptors and sensors (Kaplan, Weisman, & Cram, 1979).
Stereoselective Synthesis
Stereoselective synthesis research has reported the creation of an active metabolite of a potent PI3 kinase inhibitor, highlighting the relevance of such urea derivatives in medicinal chemistry for targeted drug design and synthesis (Chen et al., 2010).
Electrochemical Performance in Supercapacitors
Studies have investigated the modification of activated carbon with nitrogen- and oxygen-containing groups, including urea derivatives, to enhance its electrochemical performance in supercapacitors. This research demonstrates the critical role of urea and related functionalities in improving energy storage materials (Hulicova‐Jurcakova et al., 2009).
Bioelectrochemical Conversion
Another application includes the bioelectrochemical conversion of urea to nitrogen gas, utilizing modified carbon electrodes. This innovative approach for urea electrooxidation presents a promising method for environmental remediation and waste treatment processes (Watanabe et al., 2009).
Antimicrobial Activity
Research into N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas has revealed moderate antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Reddy, Reddy, & Venugopal, 2003).
Propiedades
IUPAC Name |
1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-4-6-15(7-5-12)21-11-14(9-16(21)22)20-17(23)19-13-3-2-8-18-10-13/h2-8,10,14H,9,11H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKUEHFLKIXMIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2752353.png)


![2,5-Diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2752358.png)
![ethyl 1-(4-methoxyphenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2752360.png)


![5-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pyrimidin-2-amine](/img/structure/B2752369.png)


![(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2752372.png)
